

Application Notes and Protocols for SGC0946 In Vivo Studies

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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of **SGC0946**, a potent and selective inhibitor of the histone methyltransferase DOT1L. The provided data and methodologies are based on preclinical studies in cancer models.

In Vivo Efficacy of SGC0946 in an Ovarian Cancer Model

SGC0946 has demonstrated significant anti-tumor activity in a mouse orthotopic xenograft model of ovarian cancer. Administration of **SGC0946** leads to the suppression of tumor growth by inhibiting the enzymatic activity of DOT1L, resulting in a downstream reduction of H3K79 methylation and the expression of key cell cycle proteins.

Quantitative Data Summary

Parameter	Vehicle Control	SGC0946 Treated
Dosage	N/A	10 mg/kg[1]
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)[1]
Frequency	Twice a week	Twice a week[1]
Duration	6 weeks	6 weeks[1]
Tumor Growth	Progressive	Significantly suppressed[1]
H3K79me2 Levels in Tumors	High	Decreased[1]
CDK6 Levels in Tumors	High	Decreased[1]
Cyclin D3 Levels in Tumors	High	Decreased[1]

Experimental Protocols

Preparation of SGC0946 for In Vivo Administration

This protocol describes the preparation of **SGC0946** for intraperitoneal injection in mice.

Materials:

- **SGC0946** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile ddH₂O
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution: Dissolve **SGC0946** in DMSO to create a clear stock solution (e.g., 100 mg/mL).
- Formulate the working solution: For a 1 mL working solution, sequentially add the following components, ensuring the solution is clear after each addition.
 - To 400 µL of PEG300, add 50 µL of the 100 mg/mL **SGC0946** stock solution in DMSO. Mix thoroughly until clear.
 - Add 50 µL of Tween 80 to the mixture. Mix thoroughly until clear.
 - Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
- Final Concentration: This formulation will result in a 5 mg/mL **SGC0946** solution. The final solvent composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
- Administration: The working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Orthotopic Ovarian Cancer Xenograft Model in NOD-SCID Mice

This protocol outlines the establishment of an orthotopic ovarian cancer xenograft model in female NOD-SCID mice.

Materials:

- Female NOD-SCID mice (4-6 weeks old)
- Human ovarian cancer cell line (e.g., SK-OV-3, OVCAR-3)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Matrigel (optional)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

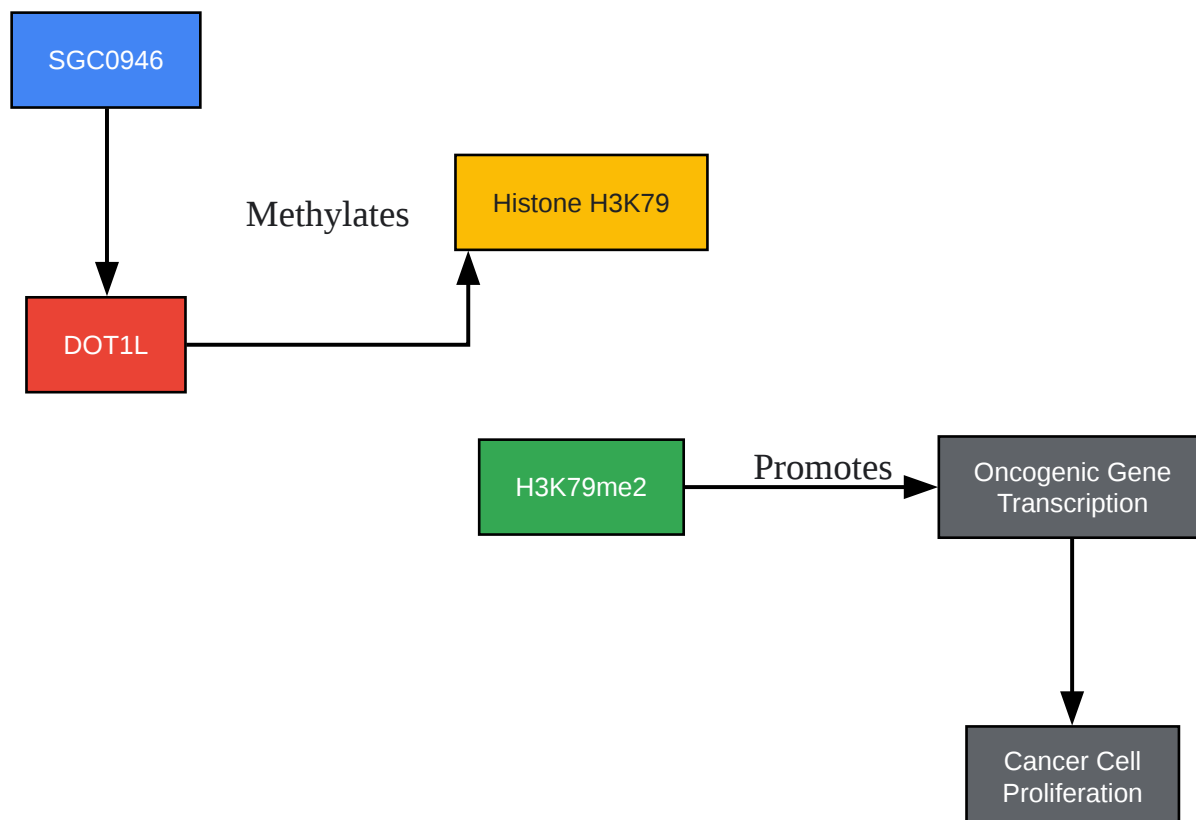
- Cell Culture: Culture the chosen ovarian cancer cell line under standard conditions (37°C, 5% CO₂).
- Cell Preparation: On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10⁶ cells in 10 µL).
- Animal Preparation and Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Surgical Procedure:
 - Place the anesthetized mouse in a supine position.
 - Make a small incision in the abdominal wall to expose the peritoneal cavity.
 - Gently exteriorize the ovary.
 - Using a fine-gauge needle, inject the cell suspension directly into the ovarian bursa.
 - Carefully return the ovary to the peritoneal cavity.
 - Close the incision with sutures or surgical clips.

- **Post-operative Care:** Monitor the mice for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
- **Tumor Growth Monitoring:** Monitor tumor growth through regular abdominal palpation and/or bioluminescence imaging.
- **SGC0946 Treatment:** Once tumors are established (e.g., detectable by imaging), begin treatment with **SGC0946** as described in the protocol above.

Signaling Pathways and Experimental Workflows

SGC0946 Mechanism of Action

SGC0946 is a selective inhibitor of the DOT1L enzyme. DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). H3K79 methylation is generally associated with active gene transcription. By inhibiting DOT1L, **SGC0946** reduces H3K79 methylation, leading to the downregulation of genes involved in cancer cell proliferation and survival.

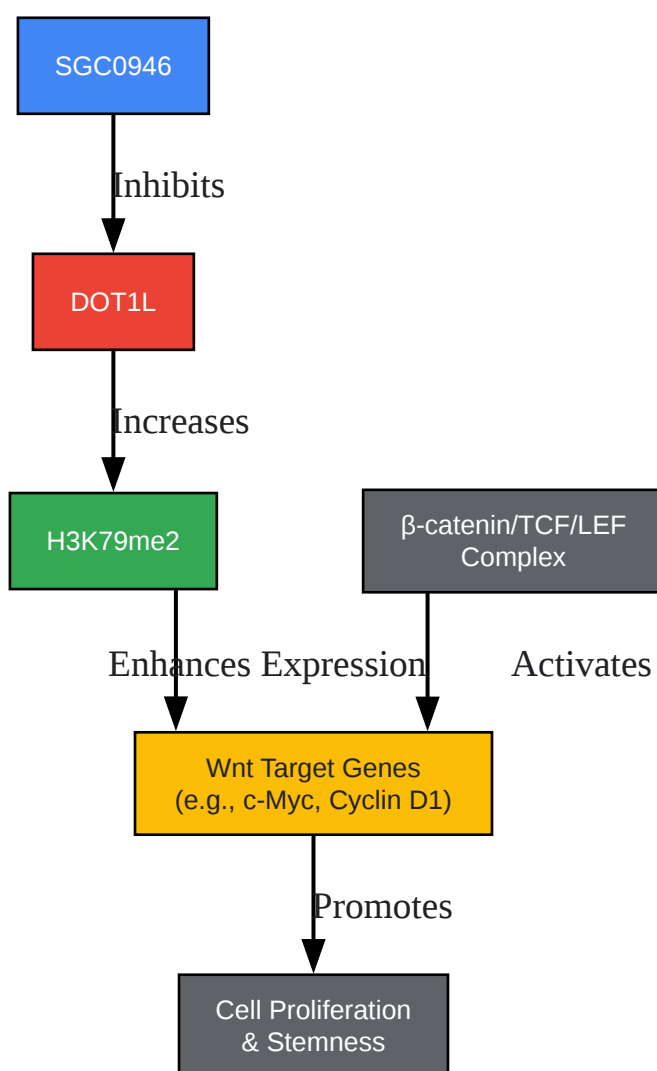


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Caption: **SGC0946** inhibits DOT1L, reducing H3K79 methylation and oncogenic gene transcription.

DOT1L and Wnt/ β -catenin Signaling Pathway

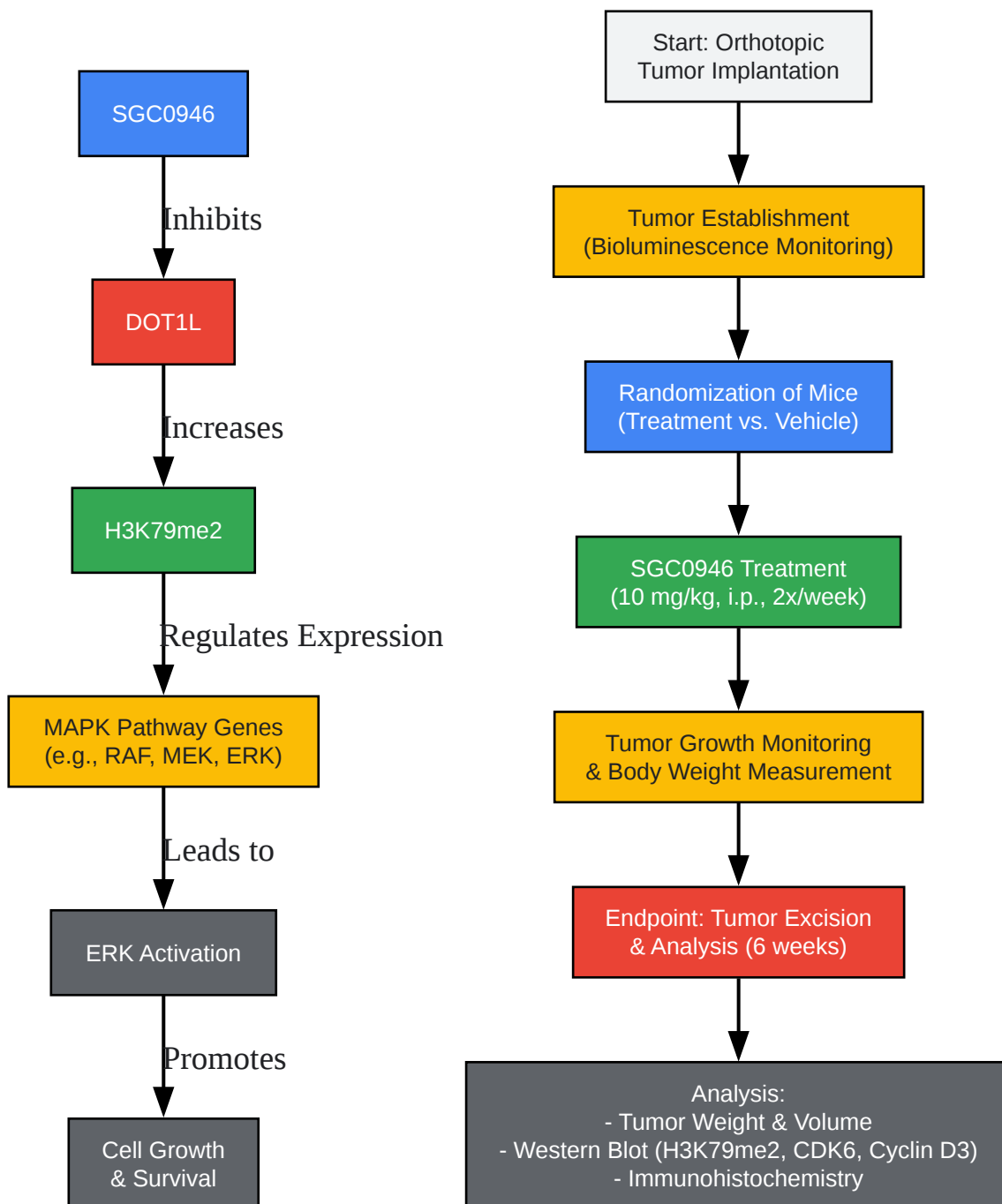
In certain cancers, DOT1L has been implicated in the regulation of the Wnt/ β -catenin signaling pathway. DOT1L-mediated H3K79 methylation can enhance the expression of Wnt target genes, promoting cancer cell stemness and proliferation. Inhibition of DOT1L can disrupt this process.

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Caption: DOT1L inhibition by **SGC0946** can suppress the Wnt/ β -catenin signaling pathway.

DOT1L and MAPK/ERK Signaling Pathway

DOT1L can also influence the MAPK/ERK signaling pathway. By regulating the expression of key components of this pathway, DOT1L can contribute to cancer cell growth and survival.



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References

- 1. medchemexpress.com [medchemexpress.com]
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